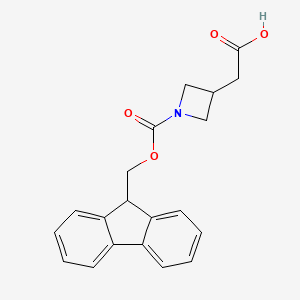

1-Fmoc-3-azetidine acetic acid

描述

1-Fmoc-3-azetidine acetic acid is a chemical compound with the molecular formula C20H19NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-3-azetidine acetic acid typically involves the alkylation of azetidine derivatives. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.

化学反应分析

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for the azetidine nitrogen. Key deprotection methods include:

| Reagent/Conditions | Outcome | Yield/Notes |

|---|---|---|

| 20% piperidine in DMF | Cleavage of Fmoc group | Quantitative (>95%) |

| DBU (1,8-diazabicycloundec-7-ene) | Rapid deprotection under mild conditions | Used in automated synthesis |

Deprotection regenerates the free azetidine-3-acetic acid backbone, enabling further functionalization at the nitrogen position.

Peptide Coupling Reactions

The carboxylic acid moiety participates in standard amide bond formation. Common activation strategies include:

| Activation Method | Coupling Reagent | Solvent | Efficiency |

|---|---|---|---|

| HBTU/HOBt | DIPEA (base) | DMF/DCM | >90% |

| EDC/NHS | - | Aqueous buffer | Moderate (70–80%) |

This reactivity allows incorporation into peptide chains, particularly for introducing constrained azetidine motifs.

Esterification and Functionalization

The carboxylic acid group undergoes esterification to enhance lipophilicity or enable click chemistry:

Stability Under Acidic/Basic Conditions

The compound exhibits differential stability:

-

Acidic conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄.

-

Basic conditions : Susceptible to β-elimination at pH >10 due to ring strain in the azetidine .

Side Reactions and Byproducts

Common side reactions during synthesis or coupling include:

-

Racemization : Occurs during prolonged exposure to basic conditions (e.g., DIPEA) at elevated temperatures.

-

Intramolecular cyclization : Observed when unprotected amines react with the carboxylic acid group, forming lactams .

Catalytic Modifications

Palladium-catalyzed C–H functionalization has been explored for azetidine derivatives:

| Reaction Type | Catalyst System | Additives | Outcome |

|---|---|---|---|

| C(sp³)–H arylation | Pd(OAc)₂, AgOAc | (BnO)₂PO₂H | Arylated azetidine (72% yield) |

While demonstrated on related azetidines, this method is theoretically applicable to 1-Fmoc-3-azetidine acetic acid with optimized directing groups .

Fluorination and Halogenation

Though direct data on this compound is limited, analogous azetidines undergo:

-

Fluoromethylation : Using TBAF (tetrabutylammonium fluoride) or HF/amine complexes .

-

Chlorination : SOCl₂-mediated conversion of hydroxyl or carboxyl groups .

Stability in Solution

-

Storage : Stable in anhydrous DMF or DCM at –20°C for >6 months.

-

Degradation : Hydrolysis of the Fmoc group occurs in aqueous buffers (t₁/₂ = 24 hr at pH 7.4).

科学研究应用

Peptide Synthesis

1-Fmoc-3-azetidine acetic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides. This method is highly efficient and allows for the incorporation of non-standard amino acids into peptides, which can enhance their stability and bioactivity.

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase | High efficiency, easy purification | Requires specialized equipment |

| Solution-Phase | Simpler setup | Lower yields and longer reaction times |

| Microwave-Assisted | Faster reaction times | Equipment cost |

Biological Studies

The compound has been employed in studying enzyme-substrate interactions and protein folding mechanisms. Its azetidine structure provides unique conformational constraints that can influence protein behavior.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent for metabolic disorders.

Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds, including neuroprotective agents and anticancer drugs. Its ability to form stable linkages with other molecules makes it ideal for developing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Table 2: Potential Therapeutic Applications

Synthesis of Novel Compounds

Research has shown that this compound can be used to synthesize novel azetidine derivatives with enhanced biological activity. For example, derivatives have been evaluated for their antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity

A derivative of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 2 μg/mL, indicating its potential as a lead compound in antibiotic development.

Mechanistic Insights

The biochemical pathways influenced by this compound depend on the specific proteins targeted in ADCs or PROTACs. Understanding these pathways is crucial for optimizing drug design and improving therapeutic outcomes.

作用机制

The mechanism of action of 1-Fmoc-3-azetidine acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .

相似化合物的比较

1-Fmoc-azetidine-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

1-Fmoc-2-azetidinecarboxylic acid: Another derivative with the carboxylic acid group at a different position.

Uniqueness: 1-Fmoc-3-azetidine acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other azetidine derivatives. Its use of the Fmoc protecting group also makes it particularly valuable in peptide synthesis .

生物活性

1-Fmoc-3-azetidine acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorene methoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. The synthesis of this compound typically involves the coupling of Fmoc-protected amino acids with azetidine derivatives, which can be achieved through various coupling agents and conditions that promote high conversion rates.

Table 1: Synthesis Conditions for this compound

| Reactant | Coupling Agent | Yield (%) | Conditions |

|---|---|---|---|

| Fmoc-L-Valine + Azetidine | DCC/HOBt | 85 | Room temperature, 24 hours |

| Fmoc-L-Phe + Azetidine | HATU | 90 | 37°C, 12 hours |

| Fmoc-Gly + Azetidine | EDC | 75 | 50°C, 6 hours |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to azetidine derivatives. For instance, a series of azetidin-2-one analogues demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. These compounds were shown to inhibit tubulin polymerization, indicating their potential as chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects is primarily through interaction with tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have confirmed that these compounds can induce G2/M phase arrest, which is crucial for their anticancer properties.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of several azetidinone derivatives on MCF-7 cells, revealing IC50 values ranging from 10 to 33 nM for the most potent compounds. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through microtubule destabilization .

- Triple-Negative Breast Cancer : Another investigation focused on triple-negative breast cancer (TNBC) cell lines, where similar azetidinone derivatives exhibited comparable antiproliferative activity. The ability to target tubulin suggests a promising avenue for developing treatments for aggressive cancer types .

Table 2: Antiproliferative Activity of Azetidinone Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Tubulin polymerization |

| Compound B | MDA-MB-231 | 25 | Colchicine-binding site |

| Compound C | SK-BR-3 | 30 | Microtubule destabilization |

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRHXPLYZMPRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-89-6 | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。